
1-acetyl-3-hydroxypyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-acetyl-3-hydroxypyridin-2-one is a heterocyclic organic compound that belongs to the class of pyridones It is characterized by a pyridine ring substituted with an acetyl group at the 1-position and a hydroxyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
1-acetyl-3-hydroxypyridin-2-one can be synthesized through several methods. One common synthetic route involves the reaction of 2-pyridone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the acetylation of the pyridone ring to form 1-acetyl-3-hydroxypyrid-2-one.
Another method involves the use of 3-hydroxypyridine as a starting material. This compound can be acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or under mild heating conditions.
Industrial Production Methods
In an industrial setting, the production of 1-acetyl-3-hydroxypyrid-2-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-acetyl-3-hydroxypyridin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a carbonyl group, resulting in the formation of 1-acetyl-3-pyridone.
Reduction: The carbonyl group at the 1-position can be reduced to form 1-hydroxy-3-hydroxypyrid-2-one.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: 1-Acetyl-3-pyridone
Reduction: 1-Hydroxy-3-hydroxypyrid-2-one
Substitution: Various substituted pyridones depending on the nucleophile used
科学的研究の応用
1-acetyl-3-hydroxypyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. It is also used in the development of metal chelators for biological applications.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer. Its ability to chelate metal ions makes it a candidate for the treatment of conditions involving metal ion dysregulation.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 1-acetyl-3-hydroxypyrid-2-one involves its ability to interact with metal ions and biological molecules. The hydroxyl and acetyl groups enable the compound to form stable complexes with metal ions, which can modulate their biological activity. This chelation process can inhibit metal-catalyzed oxidative reactions, thereby reducing oxidative stress and protecting cells from damage.
In biological systems, 1-acetyl-3-hydroxypyrid-2-one can interact with enzymes and receptors, influencing various biochemical pathways. For example, its antioxidant properties can protect neurons from oxidative damage, making it a potential therapeutic agent for neurodegenerative diseases.
類似化合物との比較
Similar Compounds
3-Hydroxypyridine: Similar to 1-acetyl-3-hydroxypyrid-2-one but lacks the acetyl group. It is used as a precursor in the synthesis of various pyridone derivatives.
1-Hydroxy-3-hydroxypyrid-2-one: Similar structure but with a hydroxyl group at the 1-position instead of an acetyl group. It has different reactivity and biological properties.
1-Acetyl-2-hydroxypyrid-3-one: Isomeric compound with the hydroxyl and acetyl groups at different positions. It exhibits different chemical and biological behavior.
Uniqueness
1-acetyl-3-hydroxypyridin-2-one is unique due to the specific positioning of the acetyl and hydroxyl groups on the pyridine ring. This arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to chelate metal ions and modulate oxidative stress sets it apart from other similar compounds.
特性
分子式 |
C7H7NO3 |
|---|---|
分子量 |
153.14 g/mol |
IUPAC名 |
1-acetyl-3-hydroxypyridin-2-one |
InChI |
InChI=1S/C7H7NO3/c1-5(9)8-4-2-3-6(10)7(8)11/h2-4,10H,1H3 |
InChIキー |
IFMPLEKNXYHLQF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C=CC=C(C1=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
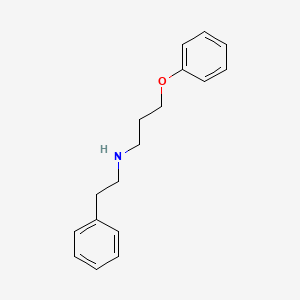
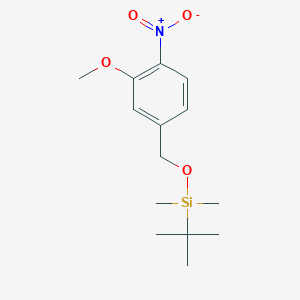
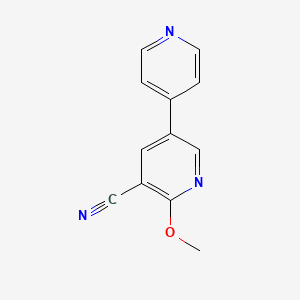
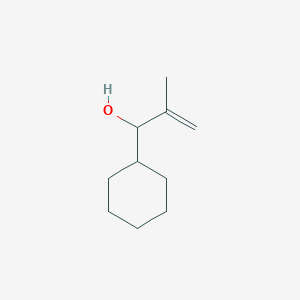
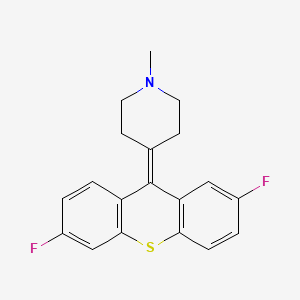
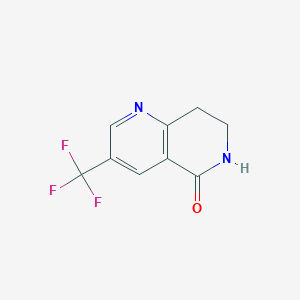
![2-[(3-Nitro-2-pyridinyl)amino]acetamide](/img/structure/B8539161.png)
![(2-Ethyl-[1,3]dioxolan-2-yl)-acetonitrile](/img/structure/B8539167.png)
![methyl 3-[(6-methoxy-3-nitropyridin-2-yl)amino]-2-methylpropanoate](/img/structure/B8539174.png)
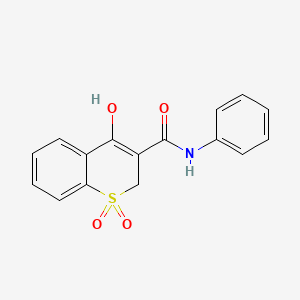
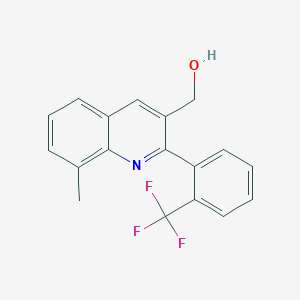
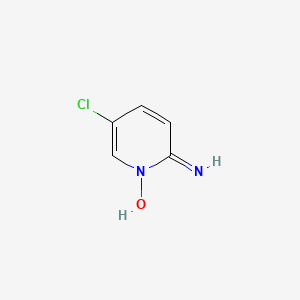
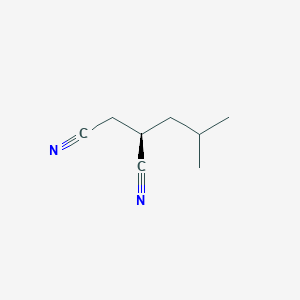
![4-(Benzo[1,3]dioxol-5-yloxy)-cyclohexanone](/img/structure/B8539218.png)
